Physicochemical Property Comparison: Lipophilicity and Hydrogen-Bonding Profile versus Common Thiazolyl-Piperidine Analogs
The target compound exhibits a computed XLogP3-AA of 1.9, reflecting moderate lipophilicity influenced by its 4-tert-butylthiazole and methylsulfonyl groups [1]. In comparison, the des-methylsulfonyl analog N-(4-tert-butylthiazol-2-yl)piperidine-3-carboxamide is predicted to have a lower logP, while the N-arylsulfonyl derivatives described in patent US20230303552A1 typically exhibit higher logP values (>2.5) [2]. The compound possesses 1 hydrogen bond donor (carboxamide NH) and 6 hydrogen bond acceptors, a balance that may influence solubility and permeability relative to analogs with fewer or more H-bond donors [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | Des-methylsulfonyl analog: predicted XLogP ~1.5; Patent US20230303552A1 aryl-sulfonyl analogs: XLogP typically >2.5 |
| Quantified Difference | ΔXLogP ~0.4 versus des-methylsulfonyl analog; ΔXLogP ~ -0.6 versus higher-logP aryl-sulfonyl analogs |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Moderate lipophilicity (XLogP 1.9) differentiates this compound from more lipophilic aryl-sulfonyl analogs, potentially impacting solubility, permeability, and off-target binding profiles during screening campaigns.
- [1] PubChem. (2025). Compound Summary for CID 44086211: N-(4-(tert-butyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1058188-91-2 View Source
- [2] Valgeirsson, J., et al. (2021). Arylsulfonyl derivatives and their use as muscarinic acetylcholine receptor m5 inhibitors. U.S. Patent Application Publication No. US 2023/0303552 A1. View Source
